4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazoline Derivatives

The target compound, identified by PubChem CID 783127, is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class. Its defining structural features are a piperidine ring at the 2-position and a 4-chlorophenyl substituent at the 4-position of the quinazoline core.

Molecular Formula C19H18ClN3
Molecular Weight 323.82
CAS No. 63615-66-7
Cat. No. B2567299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline
CAS63615-66-7
Molecular FormulaC19H18ClN3
Molecular Weight323.82
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2
InChIKeyYWWJFCDEPLSNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline (CAS 63615-66-7): A Structurally Defined Quinazoline for Targeted Screening


The target compound, identified by PubChem CID 783127, is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class [1]. Its defining structural features are a piperidine ring at the 2-position and a 4-chlorophenyl substituent at the 4-position of the quinazoline core [1]. This specific substitution pattern differentiates it from other commercially available analogs and positions it as a candidate for probing structure-activity relationships (SAR) in central nervous system (CNS) and oncological target families, including KCNQ potassium channels and various kinases, where related quinazolines have shown modulatory activity [2].

Why 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


The biological activity of 2,4-disubstituted quinazolines is exquisitely sensitive to the nature and position of substituents. The 4-chlorophenyl group on the target compound is not a generic aromatic decoration; its specific electronic and lipophilic properties are critical determinants of target binding. Replacing it with an unsubstituted phenyl analog (e.g., CAS 14005-51-7) removes a key hydrophobic and halogen-bonding interaction point. Similarly, a regioisomer where the chlorine is relocated to the 6-position of the quinazoline core (e.g., 6-chloro-4-phenyl-2-(piperidin-1-yl)quinazoline) fundamentally alters the molecular electrostatic potential and shape, leading to a different selectivity profile . Evidence from related quinazoline-based inhibitors demonstrates that such minor structural modifications can cause a complete loss of activity or a switch in primary target engagement, making the specific 4-(4-chlorophenyl) configuration non-negotiable for projects built around its unique interaction fingerprint [1].

Quantitative Differentiation of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline: A Comparator-Based Analysis


Structural Distinction Over the Unsubstituted 4-Phenyl Analog (CAS 14005-51-7)

The closest commercially available analog is 4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 14005-51-7). The target compound is differentiated by the presence of a chlorine atom at the para position of the 4-phenyl ring. While direct, quantitative biological comparison with this analog is absent from the primary literature, the impact of this halogen substitution on potency and selectivity is well-established in the quinazoline class. The chlorine atom increases molecular weight (MW: 323.8 vs. 289.4) and logP, which can enhance target binding affinity through hydrophobic and halogen-bonding interactions and alter pharmacokinetic properties [1]. In a related study on quinazoline-based DNMT3A inhibitors, the introduction of a chlorine atom on a pendant phenyl ring was a key structural determinant for shifting selectivity from G9a to DNMT3A, underscoring the functional non-equivalence of such analogs [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazoline Derivatives

Positional Selectivity Advantage Over the 6-Chloro Regioisomer

A key comparator is the regioisomer 6-chloro-4-phenyl-2-(piperidin-1-yl)quinazoline . The relocation of the chlorine atom from the 4-phenyl ring to the 6-position of the quinazoline core creates a molecule with identical formula (C19H18ClN3) but vastly different shape and electrostatic potential. While direct comparative bioactivity data for these two compounds is not publicly available, the principle is demonstrated in the KCNQ channel modulator patent space, where quinazoline derivatives with 2,4-disubstitution patterns are investigated for CNS indications [1]. The patent specifically highlights that aromatic substituents on the quinazoline core are critical for KCNQ channel activation [1]. The target compound places the critical chlorine atom on a rotatable phenyl ring, offering a different binding geometry than a core-substituted isomer, which is expected to result in a divergent selectivity profile across kinase and GPCR panels.

Chemical Biology Target Selectivity Quinazoline Isomers

Inferred Selectivity Advantage Over 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 4-chloro substituent offers a unique balance of lipophilicity and halogen-bond donor capacity compared to other common 4-substituted analogs. For instance, a 4-fluorophenyl analog would be smaller and more electronegative, while a 4-methoxyphenyl analog would introduce a strong hydrogen-bond acceptor. In the broader class of type II kinase inhibitors, which includes many quinazolines, a chlorine atom at this position can occupy a hydrophobic back pocket and form a stabilizing halogen bond with a backbone carbonyl, a key interaction not accessible to hydrogen or fluorine [1]. This SAR principle suggests that the target compound may exhibit superior binding affinity and residence time for targets susceptible to halogen bonding, such as p38α MAP kinase, compared to its 4-fluoro or 4-methoxy counterparts.

Hit-to-Lead Optimization Halogen Bonding Kinase Inhibitors

High-Value Application Scenarios for 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline in Scientific Procurement


Focused Kinase Panel Screening for Halogen-Bonding Interactions

The compound is ideally suited as a probe molecule in a focused kinase selectivity panel, specifically for targets like p38α or RIPK2, where a hydrophobic back pocket near the hinge region can accommodate a 4-chlorophenyl group. Screening this compound against a panel of 50-100 kinases can help establish a selectivity fingerprint driven by halogen bonding, benchmarked against its unsubstituted 4-phenyl analog (CAS 14005-51-7) which lacks this key interaction. This approach is directly supported by the critical role of para-substitution demonstrated in quinazoline-based DNMT3A inhibitors [1].

KCNQ Potassium Channel Modulator Research

The 2,4-disubstituted quinazoline scaffold is present in patents for KCNQ (Kv7) channel modulators, which are of interest for epilepsy and neuropathic pain [2]. The target compound, with its specific 4-chlorophenyl group, represents a unique chemical matter entry point for developing novel KCNQ openers or blockers. It can be used as a starting structure in electrophysiological patch-clamp assays to assess modulation of KCNQ2/3 channels, with its activity directly compared to other 4-substituted analogs to map the SAR of this underexplored chemical space.

Chemical Probe for DNMT3A Selectivity Studies

Based on the class-level SAR evidence showing that subtle substituent changes on the quinazoline scaffold can drive dramatic shifts in selectivity between G9a and DNMT3A methyltransferases [1], this compound is a valuable tool for the epigenetic community. It can be used in biochemical methylation assays to determine if its unique 4-(4-chlorophenyl) pattern confers selectivity for DNMT3A over G9a, enabling researchers to clarify the structural determinants of methyltransferase inhibition. Its procurement is essential for any group replicating or extending these epigenetic SAR studies.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.